molecular formula C9H11NOS B1374197 1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone CAS No. 1368328-51-1

1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone

Cat. No.: B1374197
CAS No.: 1368328-51-1
M. Wt: 181.26 g/mol
InChI Key: BWVFRMWWDMKVNA-UHFFFAOYSA-N
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Description

1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

The synthesis of 1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Another approach involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone can be compared with other thiophene derivatives, such as:

Properties

IUPAC Name

1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-5(11)8-6-3-2-4-7(6)12-9(8)10/h2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVFRMWWDMKVNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC2=C1CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368328-51-1
Record name 1-{2-amino-4H,5H,6H-cyclopenta[b]thiophen-3-yl}ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone
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1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone

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